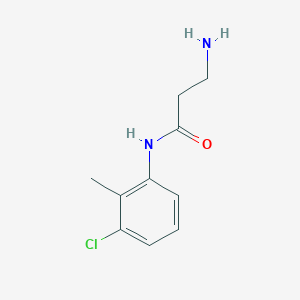

3-amino-N-(3-chloro-2-methylphenyl)propanamide

Description

Contextualization of the Propanamide Core Structure in Chemical Research

The propanamide scaffold is a fundamental building block in medicinal chemistry and materials science. Its presence is noted in numerous biologically active compounds, where it often plays a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. The amide bond's conformational rigidity and ability to participate in hydrogen bonding are key to the structural integrity and biological activity of many peptides and small molecule drugs. Research has shown that modifications to the propanamide backbone can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Overview of Substituted Aniline (B41778) Derivatives in Chemical Biology

Substituted anilines are a critical class of intermediates in the synthesis of a wide range of biologically active molecules. The nature and position of substituents on the aniline ring can dramatically alter the electronic properties, lipophilicity, and steric profile of the resulting compounds. In the context of 3-amino-N-(3-chloro-2-methylphenyl)propanamide, the 3-chloro-2-methylaniline (B42847) moiety introduces specific electronic and steric features that can influence its reactivity and the properties of its derivatives. The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating and provides steric bulk. This particular substitution pattern is of interest in the design of targeted molecules, as it can fine-tune interactions with biological macromolecules. For instance, the 3-chloro-2-methylaniline fragment is a known intermediate in the synthesis of various industrial chemicals, including pharmaceuticals and agrochemicals.

Research Significance of this compound as a Synthetic Organic Compound

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The presence of a primary amino group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups. This enables the construction of a library of derivatives with potentially varied biological activities.

For example, the amino group can undergo acylation, alkylation, arylation, and condensation reactions to form a wide array of more complex structures. This synthetic accessibility makes it a valuable tool for researchers exploring structure-activity relationships (SAR) in the development of new chemical entities. While specific, large-scale research applications of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated as potential kinase inhibitors and other therapeutic agents.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 938517-08-9 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| IUPAC Name | This compound |

Historical Development and Relevant Precedent Studies on Analogous Structures

The development of synthetic routes to N-aryl-β-alaninamides, the class of compounds to which this compound belongs, has been an area of ongoing interest in organic synthesis. Historically, the synthesis of such compounds often involved multi-step procedures that could be inefficient. A patented method for producing β-alaninamides without the use of an amino protective group involves reacting an α-amino acid or its ester with a cyanoacetic acid to form a cyanoacetic acid amide, followed by catalytic hydrogenation. nih.gov This represents a more streamlined approach to this class of molecules.

Precedent studies on analogous structures, particularly those containing the N-(3-chloro-2-methylphenyl)amide moiety, are found in the patent literature for various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The specific substitution pattern on the aniline ring can be critical for achieving selective inhibition of a particular kinase. Therefore, the synthesis and evaluation of compounds like this compound and its derivatives are relevant to the ongoing search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFLKIGVLRYSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Amino N 3 Chloro 2 Methylphenyl Propanamide and Its Analogues

Design Principles for Investigating Structural Modifications

The rational design of analogues of 3-amino-N-(3-chloro-2-methylphenyl)propanamide is guided by established medicinal chemistry principles. These modifications are systematically planned to probe the chemical space around the lead structure and to understand the role of each component of the molecule. Key design strategies include:

Substituent Modification on the Phenyl Ring: The electronic and steric properties of the phenyl ring are critical for molecular recognition. Introducing a variety of substituents with differing properties (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) can significantly alter the compound's interaction with its target.

Alteration of the Propanamide Chain: The length, rigidity, and substitution pattern of the linker between the amino group and the phenylamide moiety are systematically varied. This includes changing the alkyl chain length, introducing branching, or incorporating cyclic constraints to explore the optimal spatial arrangement of the key functional groups.

Modification of the Terminal Amino Group: The basicity and steric bulk of the terminal amino group are modulated to understand its role in forming key interactions, such as hydrogen bonds or salt bridges, with the biological target.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physicochemical properties. This strategy helps to improve pharmacokinetic properties or to probe the specific type of interaction (e.g., replacing a carboxylic acid with a tetrazole).

These design principles allow for a systematic investigation of the chemical features that contribute to the biological activity of this class of compounds.

Impact of Substituents on Biological Recognition and Molecular Interactions

The substituents on both the propanamide chain and the phenyl ring of this compound play a crucial role in defining its biological activity. The nature, position, and orientation of these substituents dictate the molecule's ability to bind to its target through various non-covalent interactions.

Role of the Amino Group on the Propanamide Chain

The terminal amino group on the propanamide chain is a key feature that often governs the pharmacological profile of this class of molecules. Its primary roles are believed to include:

Hydrogen Bonding: The amino group, with its hydrogen bond donor capabilities, can form crucial interactions with hydrogen bond acceptor groups (e.g., carbonyl oxygen, nitrogen atoms) within the binding site of a biological target.

Ionic Interactions: Under physiological conditions, the amino group is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows for the formation of strong ionic bonds or salt bridges with negatively charged residues, such as aspartate or glutamate, in the target protein.

Systematic modifications, such as N-alkylation or N-acylation of the amino group, can provide valuable insights into the steric and electronic requirements of the binding pocket.

Influence of Chlorine and Methyl Groups on the Phenyl Ring

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. In the case of this compound, the specific placement of the chlorine and methyl groups has a profound impact on its molecular properties and interactions.

Chlorine Atom: The chlorine atom at the 3-position is an electron-withdrawing group that can influence the electron density of the aromatic ring and the acidity of the amide N-H proton. Its size and ability to participate in halogen bonding can also contribute to binding affinity.

Methyl Group: The methyl group at the 2-position provides steric bulk, which can influence the preferred conformation of the molecule by restricting the rotation around the N-aryl bond. This conformational constraint can be crucial for pre-organizing the molecule into a bioactive conformation. The ortho-methyl group can also engage in favorable van der Waals interactions within a hydrophobic pocket of the target.

The interplay between the electronic effects of the chlorine atom and the steric influence of the methyl group is a key factor in optimizing the binding affinity and selectivity of these compounds. Studies on related N-aryl amides have shown that ortho-substitution can strongly affect the amide bond resonance and the geometry around the C-C(O) axis by increasing the barriers to rotation. In the crystal structure of the related compound, N-(3-Chloro-2-methylphenyl)succinamic acid, the conformation of the N—H bond in the amide segment is syn to the ortho–methyl and meta–Cl in the benzene (B151609) ring. nih.gov

Table 1: Impact of Phenyl Ring Substituents on N-Aryl Amide Properties

| Substituent | Position | Electronic Effect | Steric Effect | Potential Interactions |

|---|---|---|---|---|

| Chlorine | 3 (meta) | Electron-withdrawing | Moderate | Halogen bonding, dipole-dipole |

| Methyl | 2 (ortho) | Electron-donating (weak) | Significant | Van der Waals, hydrophobic |

Effects of Alkyl Chain Length and Branching

The length and branching of the alkyl chain in the propanamide moiety are critical for determining the optimal distance and orientation between the terminal amino group and the substituted phenyl ring.

Chain Length: Varying the number of methylene (B1212753) units in the chain can directly impact the ability of the terminal amino group to reach and interact with its specific binding partner on the target. An optimal chain length is often required to achieve maximum potency.

Branching: The introduction of alkyl branches on the chain can introduce steric hindrance, which may either be detrimental or beneficial to activity, depending on the topology of the binding site. Branching can also influence the conformational flexibility of the chain, potentially locking it into a more favorable, low-energy conformation for binding.

These modifications allow for a fine-tuning of the molecule's three-dimensional shape to better complement the architecture of the target's binding site.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target is a prerequisite for effective interaction.

Conformational analysis of this class of compounds often reveals the presence of rotational barriers around the amide bond and the N-aryl bond. The ortho-methyl group, in particular, can significantly restrict the rotation of the phenyl ring, leading to a more defined set of preferred conformations. In the related N-(3-Chloro-2-methylphenyl)succinamic acid, the dihedral angle between the phenyl ring and the amide group is 44.9°. nih.gov This preferred orientation can be crucial for positioning the chloro and methyl substituents for optimal interaction with the target.

Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are employed to determine the preferred conformations and to correlate these with the observed biological activities of a series of analogues. A strong correlation often indicates that the molecule's pre-organization into a specific shape is a key determinant of its potency.

Preclinical Pharmacological Investigations of 3 Amino N 3 Chloro 2 Methylphenyl Propanamide

In Vivo Studies in Animal Models (Mechanistic Explorations)

Investigations into Potential for Modulating Physiological Processes in Animal Models

As of the latest available information, there are no publicly accessible scientific records detailing preclinical pharmacological investigations into the compound 3-amino-N-(3-chloro-2-methylphenyl)propanamide. A thorough review of scientific literature and chemical databases did not yield any studies describing its effects on physiological processes in animal models. Consequently, no data on its potential to modulate biological functions, nor any corresponding data tables, can be provided.

The absence of published research indicates that this specific chemical entity may not have been a subject of extensive pharmacological screening or that any research conducted remains proprietary and has not been disclosed in the public domain. Further research would be necessary to determine the pharmacological profile and potential therapeutic effects of this compound.

Advanced Analytical Methodologies for Research on 3 Amino N 3 Chloro 2 Methylphenyl Propanamide

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of its connectivity and conformation.

While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected ¹H and ¹³C NMR signals can be made based on established principles of chemical shifts and spin-spin coupling. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the propanamide backbone, and the protons of the amide and amine groups. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (3 protons) | 7.0 - 7.8 | Multiplets (m) | 3H |

| Amide NH | 8.0 - 9.5 | Broad Singlet (br s) | 1H |

| Amine NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

| CH₂ adjacent to C=O | 2.5 - 2.8 | Triplet (t) | 2H |

| CH₂ adjacent to NH₂ | 2.9 - 3.3 | Triplet (t) | 2H |

Similarly, the ¹³C NMR spectrum would provide signals for each of the 10 unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with and without attached protons), the methyl carbon, and the two methylene carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of approximately 212.68 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Furthermore, the fragmentation pattern provides structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and the propanamide side chain.

Predicted Key Fragments in Mass Spectrum

| Fragment Structure | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₀H₁₃ClN₂O]⁺ | 212 | Molecular Ion (M⁺) |

| [C₇H₇ClN]⁺ | 140 | Loss of propanamine moiety |

| [C₃H₇N₂O]⁺ | 87 | Cleavage of amide C-N bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these methods would confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the secondary amide and primary amine, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). Vibrations corresponding to the aromatic ring, alkyl C-H bonds, and the C-Cl bond would also be present. Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system.

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Secondary Amide | N-H | Stretch | 3350 - 3180 |

| Primary Amine | N-H | Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Amide I | C=O | Stretch | 1680 - 1630 |

| Amide II | N-H | Bend | 1570 - 1515 |

| Aromatic Ring | C=C | Stretch | 1600 - 1450 |

| Alkyl | C-H | Stretch | 2960 - 2850 |

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical method would utilize a C18 stationary phase, which is effective for retaining moderately polar compounds. The mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, leveraging the chromophore of the substituted benzene (B151609) ring. While methods for this specific compound are not detailed in the literature, methods for similar compounds, such as 3-chloro-1,2-propanediol, have been developed using RP-LC systems, demonstrating the utility of this approach for related structures. internationaljournalssrg.org

Hypothetical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be used for the analysis of this compound, although it may require derivatization. The presence of polar N-H groups in the amine and amide can lead to peak tailing and potential thermal degradation in the hot injector port. Derivatization, such as silylation, can block these active sites, increase volatility, and improve chromatographic performance.

If direct analysis is attempted, a robust method would be required. Data for the related compound, N-(3-methylphenyl)-3-chloro-propanamide, indicates that GC analysis is feasible on a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nist.gov Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and quantitation.

Potential GC Method Parameters (with Derivatization)

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatizing Agent | BSTFA or similar silylating agent |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for monitoring the progress of chemical reactions. Its application in the synthesis of novel compounds is crucial for determining reaction completion, identifying the formation of products, and detecting the presence of byproducts. In the context of the synthesis of this compound, TLC serves as a rapid and efficient method to track the conversion of starting materials to the desired product.

The process typically involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase. As the mobile phase ascends the TLC plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.

Interactive Data Table: Hypothetical TLC Monitoring Data

The following table is a hypothetical representation of data that could be generated from TLC monitoring of a reaction to synthesize this compound. This data is for illustrative purposes only, as specific experimental results are not publicly available.

| Time (hours) | Starting Material (Rf) | Product (Rf) | Observations |

| 0 | 0.65 | - | Single spot corresponding to the starting material. |

| 2 | 0.65 | 0.30 | Appearance of a new spot corresponding to the product. |

| 4 | 0.65 | 0.30 | Intensity of the product spot increases. |

| 6 | - | 0.30 | Disappearance of the starting material spot. |

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography to this compound would involve growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Despite a thorough search of scientific literature, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been found in published research. While crystallographic data for structurally related but distinct molecules are available, this information cannot be extrapolated to the target compound due to differences in their molecular structures. Therefore, a detailed analysis of the solid-state structure of this compound based on experimental X-ray crystallography data cannot be presented at this time.

Interactive Data Table: Hypothetical Crystallographic Data

The following table is a hypothetical representation of crystallographic data that could be obtained for this compound. This data is for illustrative purposes only, as no published experimental data is available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

Computational Chemistry and Theoretical Studies of 3 Amino N 3 Chloro 2 Methylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. und.eduscirp.org DFT calculations can accurately predict the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. jst.org.in For 3-amino-N-(3-chloro-2-methylphenyl)propanamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The optimized structure would reveal the spatial arrangement of the 3-chloro-2-methylphenyl group relative to the propanamide side chain. Key parameters such as the C-N amide bond length, the C=O carbonyl bond length, and the angles around the chiral center (if applicable) are determined. This information is foundational for understanding how the molecule interacts with its environment.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carbonyl) | ~ 1.25 Å |

| C-N (amide) | ~ 1.35 Å | |

| C-Cl (aromatic) | ~ 1.74 Å | |

| N-H (amine) | ~ 1.02 Å | |

| Bond Angles | O=C-N (amide) | ~ 122° |

| C-N-C (amide) | ~ 120° | |

| Cl-C-C (aromatic) | ~ 119° |

Note: These are hypothetical values based on typical parameters for similar functional groups and are pending experimental or specific computational verification for the exact molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant parameter for predicting the molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a more reactive molecule that is more polarizable. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and softness can be calculated to further quantify the molecule's reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | ~ -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 5.3 eV |

| Ionization Potential | I | ~ 6.5 eV |

| Electron Affinity | A | ~ 1.2 eV |

| Global Hardness | η | ~ 2.65 eV |

| Global Softness | S | ~ 0.38 eV⁻¹ |

Note: These values are hypothetical and representative for a molecule of this type, intended to illustrate the concepts.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The amino group's nitrogen would also exhibit a region of negative potential. The hydrogen atoms of the amino group and the amide N-H group would be characterized by positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a varied potential distribution influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.

Molecular Modeling and Simulation

Molecular modeling and simulations extend the insights from static quantum chemical calculations to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

This compound possesses several rotatable single bonds, allowing it to adopt numerous conformations. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies. The goal is to identify the low-energy, stable conformers that are most likely to be populated under given conditions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and molecular biology, MD simulations are invaluable for investigating the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

An MD simulation would begin by placing a stable conformation of the ligand into the binding site of the target protein. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. These simulations can provide detailed information on:

Binding Stability: Whether the ligand remains stably bound within the target's active site over the simulation time.

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Conformational Changes: Observing any changes in the conformation of both the ligand and the protein upon binding.

By analyzing the simulation trajectory, researchers can calculate binding free energies and understand the dynamic nature of the ligand-target complex, providing critical insights for the rational design of more potent molecules.

Docking Studies to Predict Binding Modes

Due to a lack of specific docking studies on this compound, this section will discuss the predicted binding modes of structurally related N-phenylamide derivatives to infer potential interactions. Computational docking is a valuable tool for predicting the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions.

In a study on a series of N-phenylarylformamide derivatives as non-nucleoside HIV reverse transcriptase inhibitors, docking studies revealed key interactions within the enzyme's binding pocket. nih.gov These studies often show that the N-phenyl ring and the amide linkage are crucial for establishing hydrophobic and hydrogen bonding interactions, respectively. For instance, the amide moiety can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the active site. The substituted phenyl ring typically fits into a hydrophobic pocket, with the nature and position of the substituents influencing the binding affinity.

Similarly, docking studies on sulfonamide derivatives, which also contain an N-phenyl group, have highlighted the importance of the substituted aromatic ring in binding to protein targets. nih.gov In one such study, the docked compounds were ranked based on their binding affinity, with the most effective derivatives showing strong interactions with the target protein. nih.gov

For a hypothetical docking study of this compound, it can be postulated that the 3-chloro-2-methylphenyl group would occupy a hydrophobic pocket of a target protein. The chlorine and methyl substituents would likely influence the orientation and strength of these hydrophobic interactions. The terminal amino group of the propanamide chain could form significant hydrogen bonds with polar residues in the binding site, while the amide linkage itself would also be expected to participate in hydrogen bonding.

Interactive Data Table: Predicted Binding Interactions of Analogous N-Phenylamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Interaction Types | Reference |

| N-phenylarylformamides | HIV Reverse Transcriptase | Lys101, Tyr181, Tyr188 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Sulfonamide derivatives | Dihydropteroate Synthase (DHPS) | Arg63, Lys221, Ser222 | Hydrogen Bonding, Electrostatic Interactions | nih.gov |

| This compound | Generic Kinase (Hypothetical) | Asp, Glu, Phe, Leu | Hydrogen Bonding with amino group, Hydrophobic interactions with substituted phenyl ring | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This is achieved by correlating physicochemical descriptors of the molecules with their observed activity. frontiersin.org

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound have been reported, studies on analogous N-aryl and phenylpropanoic acid derivatives provide a framework for understanding how such models are developed. The process generally involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of physicochemical, topological, and electronic descriptors are calculated for each molecule in the series. frontiersin.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on a series of N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase successfully developed predictive models with high correlation coefficients. mdpi.com Similarly, a QSAR analysis of meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma agonists also yielded a statistically significant model.

Identification of Physicochemical Descriptors Influencing Activity

The primary goal of QSAR modeling is to identify the key molecular properties that govern the biological activity of a compound series. frontiersin.org These properties, known as descriptors, can be broadly categorized as:

Hydrophobic Descriptors: Such as LogP, which describes the lipophilicity of a molecule.

Electronic Descriptors: Including dipole moment and atomic charges, which relate to the electronic distribution within the molecule.

Steric Descriptors: Like molar refractivity and molecular volume, which describe the size and shape of the molecule.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule. frontiersin.org

In QSAR studies of N-aryl derivatives, descriptors such as the logarithm of the octanol/water partition coefficient (AlogP98), Wiener index (a topological descriptor), and various shape indices have been shown to be important for predicting biological activity. mdpi.com For phenylpropanoic acid derivatives, a combination of electronic, steric, and topological descriptors was found to be crucial for their activity.

Interactive Data Table: Key Physicochemical Descriptors in QSAR Models of Analogous Compounds

| Compound Series | Important Descriptors | Descriptor Type | Biological Activity | Reference |

| N-aryl derivatives | AlogP98, Wiener Index, PHI (Shape Index) | Hydrophobic, Topological, Steric | Acetylcholinesterase Inhibition | mdpi.com |

| Meta-substituted phenyl propanoic acids | S_aaCH (Electronic), Molar Refractivity (Steric) | Electronic, Steric | PPAR-gamma Agonism | |

| 5-Fluorouracil Analogs | Molecular energy, Global hardness, Electrophilicity, Log P | Electronic, Hydrophobic | Anticancer Activity | researchgate.net |

Potential Applications and Further Research Directions for 3 Amino N 3 Chloro 2 Methylphenyl Propanamide

Role as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in biological systems. Given its structure, 3-amino-N-(3-chloro-2-methylphenyl)propanamide could be developed into such a tool. The primary amino group and the amide linkage offer points for modification, such as the attachment of fluorescent tags or biotin (B1667282) labels, without drastically altering the core structure that may be responsible for a biological interaction.

By screening the compound against various cellular targets, researchers could identify specific binding partners. If a selective interaction is discovered, the compound could then be used to modulate the activity of that target, helping to elucidate its role in complex cellular signaling or disease pathways. This approach is invaluable for validating new drug targets and understanding fundamental biology.

Use as an Intermediate in the Synthesis of More Complex Molecules

The structure of this compound makes it an ideal starting point, or intermediate, for the synthesis of more elaborate molecules. Both the terminal amino group and the amide nitrogen are nucleophilic and can participate in a wide range of chemical reactions.

For instance, the primary amine can be acylated, alkylated, or used in reductive amination to build larger molecular frameworks. Furthermore, the amide bond itself, while generally stable, can be a precursor to other functional groups. This versatility allows chemists to use the compound as a foundational building block for creating libraries of related molecules for drug discovery screening or for constructing complex heterocyclic systems known to possess biological activity. Research into the synthesis of azetidinones, a class of compounds with antibacterial properties, often utilizes intermediates with similar functionalities to construct the core β-lactam ring. mdpi.com

| Functional Group | Potential Reaction | Resulting Structure |

|---|---|---|

| Primary Amine (-NH2) | Acylation | Formation of a secondary amide |

| Primary Amine (-NH2) | Reductive Amination | Formation of a secondary or tertiary amine |

| Amide (-CONH-) | Cyclization Reactions | Formation of heterocyclic rings (e.g., benzodiazepines) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Addition of further substituents |

Contribution to the Understanding of Amide Chemistry and Aniline (B41778) Derivatives in Biological Systems

Amide bonds are fundamental in biology, forming the backbone of proteins, and are present in a vast number of pharmaceuticals. Substituted anilines are also a common feature in many bioactive compounds. The study of this compound can provide valuable insights into how the specific arrangement of its chloro and methyl substituents on the aniline ring affects its chemical and biological properties. researchgate.net

The electronic properties of the aromatic ring are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. Their positions relative to the amide linkage can dictate the molecule's three-dimensional shape, its ability to form hydrogen bonds, and its metabolic stability. Detailed structural and computational studies on this compound could therefore enhance the broader understanding of structure-activity relationships (SAR) in this class of molecules, aiding in the rational design of future drugs.

Exploration of Novel Analogues for Enhanced Biological Activity

A key strategy in medicinal chemistry is the systematic synthesis of analogues of a lead compound to optimize its biological activity and properties. This compound is an excellent candidate for such exploration. Researchers can systematically modify each part of the molecule to probe for interactions with biological targets.

Possible modifications could include:

Varying the substituents on the phenyl ring: The chlorine and methyl groups could be moved to different positions, or replaced with other groups (e.g., fluorine, methoxy, trifluoromethyl) to alter the electronic and steric profile.

Modifying the propanamide linker: The length of the carbon chain could be shortened or extended, or substituted to alter flexibility and conformation.

Altering the terminal amino group: The primary amine could be converted to a secondary or tertiary amine, or incorporated into a heterocyclic ring, to change its basicity and hydrogen bonding capacity.

By creating a library of such analogues and screening them for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory), researchers may identify compounds with potent and selective effects.

Integration into Multidisciplinary Research Initiatives (e.g., Chemical Biology, Medicinal Chemistry)

The full potential of this compound can be realized through collaborative, multidisciplinary research. Medicinal chemists can focus on the design and synthesis of novel analogues, while chemical biologists can use these compounds as tools to probe cellular functions.

Such an initiative would involve an iterative cycle of design, synthesis, and biological testing. For example, an initial screening might reveal a modest "hit" against a particular enzyme. Computational chemists could then model the interaction to predict modifications that might enhance binding. Synthetic chemists would create these new compounds, which would then be evaluated by biologists. This integrated approach accelerates the process of discovery, from identifying a bioactive molecule to understanding its mechanism of action and potentially developing it into a therapeutic agent.

Conclusion

Summary of Key Research Findings on 3-amino-N-(3-chloro-2-methylphenyl)propanamide

A thorough review of scientific literature and patent databases reveals a significant gap in the research pertaining to this compound. At present, there are no specific published studies detailing its synthesis, characterization, biological activity, or potential therapeutic applications. The compound is cataloged by various chemical suppliers, and its basic properties are listed for informational purposes.

Available Data for this compound:

| Property | Value |

| CAS Number | 938517-08-9 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

This data is compiled from chemical supplier databases and does not represent findings from dedicated research studies.

The absence of dedicated research means that there are no findings to summarize regarding its mechanism of action, pharmacokinetic profile, or its effects in any biological system. While research exists for structurally similar compounds, the strict focus on this compound precludes their inclusion in this summary.

Future Outlook and Unanswered Questions in the Field

The current lack of research on this compound presents a landscape of unanswered questions and opportunities for future investigation. The primary and most fundamental questions revolve around the basic chemical and biological properties of this compound.

Key Areas for Future Research:

Synthesis and Characterization: The initial step for future research would be to develop and publish a robust and scalable synthesis method for this compound. Following its synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Investigation of Biological Activity: A crucial area of inquiry would be to screen the compound for any potential biological activity. This could involve a wide range of assays to determine if it possesses any antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties. The structural motifs present in the molecule, such as the substituted aniline (B41778) and the aminopropanamide chain, are found in various biologically active compounds, suggesting that such investigations could be fruitful.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research could focus on synthesizing and testing analogs of this compound to establish a structure-activity relationship. This would involve systematically modifying different parts of the molecule to understand how these changes affect its biological potency and selectivity.

Computational and Mechanistic Studies: In parallel with experimental work, computational studies could be employed to predict the compound's properties, potential biological targets, and binding modes. If a specific biological activity is confirmed, further research would be needed to elucidate its precise mechanism of action at the molecular level.

In essence, the future outlook for this compound is an open field for foundational research. The primary unanswered question is whether this compound holds any scientific or therapeutic value. Until the fundamental research is conducted, its potential will remain unknown.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(3-chloro-2-methylphenyl)propanamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or condensation reactions between 3-chloro-2-methylaniline and activated carboxylic acid derivatives (e.g., chloro-propanamides). Key steps include:

- Base selection : Use of sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Purification : Recrystallization or column chromatography ensures high purity. Yields >70% are achievable with strict temperature control (40–60°C) and stoichiometric balancing .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the amine, amide, and aromatic proton environments. Chemical shifts for the chloro-methylphenyl group appear at δ 7.1–7.4 ppm (aromatic) and δ 2.3 ppm (methyl) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the solubility profile of this compound influence its formulation in biological assays?

The compound exhibits limited aqueous solubility but forms stable hydrochloride salts in acidic media (pH < 4), enhancing bioavailability. For in vitro assays:

- Use DMSO as a primary solvent (≤1% v/v) to avoid cytotoxicity .

- Phosphate-buffered saline (PBS) at pH 6.5–7.4 maintains stability for 24 hours .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining its molecular structure, and how can SHELX software be applied?

Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps include:

- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .

- SHELX refinement : SHELXL refines positional and thermal parameters using least-squares minimization. Hydrogen bonds (e.g., N-H···O=C) are identified with bond distances <2.5 Å and angles >120° .

- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., chains) to elucidate packing motifs .

Q. How can computational methods predict bioactivity and binding modes with target enzymes?

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions. The chloro-methylphenyl group shows hydrophobic contacts with enzyme pockets (e.g., CYP450 isoforms) .

- DFT calculations : B3LYP/6-31G* basis sets optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic attack sites .

Q. What strategies resolve contradictions in experimental data across studies (e.g., variable bioactivity reports)?

- Cross-validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols) .

- Meta-analysis : Compare crystal structures (e.g., via Cambridge Structural Database) to identify substituent effects on activity .

- Statistical tools : Multivariate regression isolates variables (e.g., solvent polarity, pH) impacting results .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to induce stereoselectivity during amide bond formation .

Q. How do structural modifications (e.g., substituent variation) affect pharmacological properties?

- SAR studies : Replacing the 3-chloro group with fluoro reduces steric hindrance, enhancing enzyme binding (ΔΔG = -2.1 kcal/mol) .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase metabolic stability but reduce solubility .

Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility (HO) | 0.2 mg/mL (pH 7.0) | |

| LogP (octanol/water) | 2.1 ± 0.3 | |

| Melting Point | 158–160°C |

Table 2: Common Contaminants in Synthesis

| Contaminant | Removal Method | Reference |

|---|---|---|

| Unreacted aniline | Acid-base extraction | |

| Diastereomers | Chiral chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.